molecular formula C12H16Cl3N B2802540 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060008-02-6

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2802540
CAS No.: 2060008-02-6
M. Wt: 280.62
InChI Key: NFXFXPWKVOUXJI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFXPWKVOUXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:

  • Preparation of 3,4-Dichlorophenylmethylamine: This intermediate is synthesized by reacting 3,4-dichlorobenzaldehyde with ammonia under reductive conditions.

  • Formation of the Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to form the pyrrolidine ring.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.

  • Reduction Products: Reduction can yield secondary amines or tertiary amines.

  • Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrrolidine derivatives with biological targets.

  • Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2060008-02-6
  • Molecular Formula : C₁₂H₁₆Cl₃N
  • Molecular Weight : 280.62 g/mol
  • Structure : Features a pyrrolidine ring with a 2-methyl substituent and a 3,4-dichlorophenylmethyl group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Applications : Likely used as a pharmaceutical intermediate, given its structural similarity to sigma receptor ligands like BD 1008 and BD 1047 (see ) .

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Functional Impact
BD 1008 Not provided C₁₆H₂₄Br₂Cl₂N₂ Contains a pyrrolidinyl ethylamine chain instead of a 2-methylpyrrolidine. Increased basicity due to secondary amine; may alter sigma receptor binding .
BD 1047 Not provided C₁₃H₂₀Br₂Cl₂N₂ Features a dimethylamino ethylamine chain. Higher hydrophilicity compared to BD 1008; potential differences in CNS penetration .
(R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride 2241594-54-5 C₁₀H₁₁Cl₂N·HCl 2,3-Dichlorophenyl substituent (vs. 3,4-dichloro) and R-configuration. Stereospecific receptor interactions; altered metabolic stability .
Pyrrolidine, 2-[[(3,4-dichlorophenyl)methoxy]methyl]-, Hydrochloride 1289385-31-4 C₁₃H₁₇Cl₂NO·HCl Methoxy methyl linker instead of direct methylene. Enhanced solubility; potential for hydrogen bonding .

Halogen-Substituted Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Functional Impact
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine Hydrochloride 2155854-81-0 C₁₂H₁₇ClFNO 3-Fluoro-2-methoxyphenyl group (vs. dichloro). Electron-withdrawing fluorine and electron-donating methoxy may modulate target affinity .
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride 817187-08-9 C₁₀H₁₁Cl₂NO·HCl Phenoxy linker (vs. benzyl). Reduced rigidity; altered conformational flexibility for receptor binding .

Simplified Analogues and Stereoisomers

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Functional Impact
(R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride 150520-10-8 C₈H₉Cl₂N·HCl Lacks pyrrolidine ring; simpler ethylamine backbone. Reduced steric hindrance; potentially faster metabolic clearance .
(2R)-2-Methylpyrrolidine Hydrochloride 135324-85-5 C₅H₁₂ClN No aromatic substituents. Baseline structure for studying the role of the dichlorophenyl group in activity .

Key Research Findings

  • The 2-methyl substituent in the main compound may enhance lipophilicity, improving blood-brain barrier penetration compared to BD 1047 .
  • Stereochemical Influence : The R-configuration in (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride () highlights the importance of chirality in receptor binding, suggesting enantiomeric purity is critical for efficacy .
  • Solubility and Stability : Methoxy-containing derivatives () show improved aqueous solubility, while hydrochloride salts universally enhance stability across all compounds .

Biological Activity

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16Cl2NC_{12}H_{16}Cl_2N with a molecular weight of approximately 230.13 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with key receptors and enzymes involved in metabolic processes:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acyl-CoA: cholesterol acyltransferase, which plays a crucial role in lipid metabolism and could be relevant for conditions like hyperlipidemia.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Activity Mechanism Reference
This compoundAntimicrobialInhibition of bacterial growth
This compoundAnticonvulsantModulation of sodium channels
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnalgesicKappa-opioid receptor agonism
Pyrrolidine derivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of pyrrolidine derivatives found that this compound exhibited significant activity against various bacterial strains, suggesting its potential use in treating infections .
  • Anticonvulsant Properties : In animal models, the compound demonstrated anticonvulsant effects by modulating neuronal voltage-sensitive sodium channels. This was evidenced by reduced seizure activity in maximal electroshock (MES) tests .
  • Analgesic Effects : Research on related compounds indicated that modifications to the pyrrolidine structure could enhance analgesic effects through kappa-opioid receptor interactions. This suggests that this compound may also possess similar properties .

Q & A

Q. What are the optimal synthetic routes for 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves cyclization of pyrrolidine precursors with dichlorophenylmethyl groups. Key steps include:

  • Pyrrolidine ring formation : Cyclization under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, which stabilizes intermediates or generates free amines, respectively .
  • Chiral resolution : Asymmetric synthesis using chiral catalysts (e.g., Lewis acids) can enhance enantiomeric purity. For example, (R)-configured analogs of pyrrolidine derivatives are synthesized via chiral induction during cyclization .
  • Yield optimization : Reaction temperature (reflux vs. room temperature) and solvent polarity significantly affect yields. For dichlorophenyl analogs, dichloromethane or ethanol under reflux is common .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the dichlorophenyl group shows distinct aromatic proton splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomers, critical for pharmacological studies .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., 292.15 g/mol for related compounds) and fragmentation patterns .

Q. What are the solubility and stability challenges in aqueous and organic solvents?

  • Solubility : The compound is sparingly soluble in water due to hydrophobic dichlorophenyl and pyrrolidine groups. DMSO or ethanol is recommended for in vitro assays .
  • Stability : Hydrolysis of the pyrrolidine ring under strongly acidic/basic conditions necessitates pH-neutral buffers for long-term storage .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity, and what methodologies assess their pharmacodynamic profiles?

  • Enantiomer-specific activity : (R)-enantiomers of structurally related pyrrolidine derivatives show higher binding affinity to CNS targets (e.g., serotonin receptors) compared to (S)-forms .
  • In vitro assays : Radioligand binding studies (e.g., 3H^3H-labeled antagonists) quantify receptor affinity. For example, dichlorophenyl analogs exhibit IC50_{50} values in the nanomolar range for dopamine transporters .
  • Metabolic stability : Liver microsome assays identify enantiomer-specific CYP450 metabolism, guiding structural modifications to enhance half-life .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

  • Batch variability : Impurities in synthetic batches (e.g., unreacted dichlorophenyl precursors) can skew activity. HPLC-UV purity checks (>98%) are essential .
  • Species-specific responses : Rodent vs. human receptor homology differences explain divergent efficacy in behavioral assays. Cross-species molecular docking simulations clarify discrepancies .

Q. How can target engagement studies identify the compound’s mechanism of action in neurological disorders?

  • Target deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with MS) identifies binding partners like monoamine transporters or ion channels .
  • Functional assays : Patch-clamp electrophysiology measures inhibition of neurotransmitter reuptake (e.g., serotonin, norepinephrine) in neuronal cell lines .

Q. What computational models predict the compound’s structure-activity relationship (SAR) for lead optimization?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., dopamine D2_2 receptors). Substituent modifications (e.g., fluoro vs. chloro groups) are evaluated for binding energy changes .
  • QSAR analysis : Regression models correlate logP, polar surface area, and IC50_{50} values to prioritize analogs with improved blood-brain barrier permeability .

Q. What safety protocols are recommended for handling this compound in vivo studies?

  • Toxicity screening : Acute toxicity assays in rodents (e.g., LD50_{50}) guide dosing limits. Related dichlorophenyl-pyrrolidine compounds show moderate hepatotoxicity at high doses .
  • PPE requirements : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as structural analogs are irritants .

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